molecular formula C18H27N3O2S2 B4280154 2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide

2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B4280154
M. Wt: 381.6 g/mol
InChI Key: HTWQGWMKRQLHFV-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with the molecular formula C18H27N3O2S2 and a molecular weight of 381.56 g/mol This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2,6-dimethylpiperidine with 4-(1-pyrrolidinylsulfonyl)benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of 2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence signaling pathways related to the central nervous system .

Comparison with Similar Compounds

2,6-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-1-carbothioamide can be compared with other similar compounds, such as:

    2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide: This compound has a similar structure but with a carboxamide group instead of a carbothioamide group.

    2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxylate: This compound has a carboxylate group instead of a carbothioamide group.

    This compound analogs: Various analogs with different substituents on the piperidine or phenyl rings.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,6-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c1-14-6-5-7-15(2)21(14)18(24)19-16-8-10-17(11-9-16)25(22,23)20-12-3-4-13-20/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWQGWMKRQLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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